N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide is a synthetic organic compound that features a fluorinated aromatic ring, a piperazine moiety, and an alkyne functional group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a benzene ring, followed by the attachment of a piperazine group. This can be achieved through nucleophilic aromatic substitution reactions.
Alkyne Introduction: The next step involves the formation of the alkyne group. This can be done using a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Coupling: The final step involves coupling the fluorinated aromatic intermediate with the alkyne to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Pharmaceutical Development: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target, while the piperazine moiety may facilitate its transport across cell membranes. The alkyne group can participate in covalent bonding with the target, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide: Similar structure but with a benzamide group instead of an alkyne.
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]pyridine: Contains a pyridine ring instead of an alkyne.
Uniqueness
N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for covalent bonding with biological targets. This makes it a valuable compound for developing targeted therapies .
Properties
IUPAC Name |
N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-3-4-16(21)18-12-13-11-14(17)5-6-15(13)20-9-7-19(2)8-10-20/h5-6,11H,7-10,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPBGGICWUVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC(=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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